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Compound of Interest

Compound Name: (R)-synephrine

Cat. No.: B1236403

An In-depth Technical Guide to (R)-Synephrine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-synephrine, the levorotatory enantiomer of p-synephrine, is a naturally occurring
protoalkaloid found predominantly in the fruits of Citrus aurantium (bitter orange) and other
Citrus species.[1] Structurally related to endogenous catecholamines like epinephrine, it
primarily functions as an adrenergic agonist with a distinct receptor binding profile. This
technical guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and pharmacological actions of (R)-synephrine. It includes a detailed summary of
its receptor binding affinities, downstream signaling pathways, and methodologies for its
experimental evaluation, intended for professionals in biomedical research and drug
development.

Chemical Identity and Structure

(R)-synephrine, also known as (-)-synephrine or I-synephrine, possesses a phenethylamine
skeleton.[2] Its structure is characterized by a phenol group at the para-position (C4) of the
benzene ring, a hydroxyl group at the benzylic carbon (C), and an N-methylated secondary
amine in the ethylamine side chain.[2] The presence of the benzylic hydroxyl group creates a
chiral center, leading to the existence of (R) and (S) enantiomers.[2] The naturally occurring
and more biologically potent form is the (R)-enantiomer.[1]

Chemical Identifiers
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Key chemical identifiers for (R)-synephrine and its racemic form are summarized below for

precise documentation and procurement.

Identifier (R)-Synephrine rac-Synephrine Source(s)
(1R)-1-(4- (1RS)-1-(4-
hydroxyphenyl)-2- hydroxyphenyl)-2-

IUPAC Name Y P ] Y Y P ] Y [2]
(methylamino)ethan- (methylamino)ethan-

1-ol 1-ol
(-)-Synephrine, I- (x)-Synephrine,

Synonyms Synephrine, (-)- Oxedrine, p- [2]
Oxedrine Synephrine

CAS Number 614-35-7 94-07-5 [3]

Molecular Formula CoH13NO:2 C9oH13NO:2 [2]

SMILES CNCC(O)clcec(O)ccl CNCC(O)clcce(O)ecl  [2]
YRCWQPVGYLYSOX YRCWQPVGYLYSOX

InChliKey [2]

-VIFPVBQESA-N

-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its

pharmacokinetics and formulation development. (R)-synephrine is a colorless, crystalline solid

that is soluble in water.[2] Key quantitative properties are detailed in the table below. It is

important to distinguish between the properties of the enantiomer and the racemate, as they

can differ significantly, particularly the melting point.
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Property Value Notes Source(s)
Molecular Weight 167.21 g/mol [2]
] ] 162-164 °C (with (R)-enantiomer free
Melting Point - [2]
decomposition) base
184-185 °C Racemic mixture [2]
pKa (Protonated
] 9.79 Apparent pKa [2]
Amine)

pKa (Phenolic

9.55 Apparent pKa 2
Hydroxyl) PP P 2]
logP (Predicted) -0.73 ALOGPS prediction [3]
Water Solubility o

46.9 g/L ALOGPS prediction [3]

(Predicted)

Pharmacology and Mechanism of Action

(R)-synephrine acts as a sympathomimetic agent, primarily through its interaction with
adrenergic receptors (adrenoceptors).[4] However, its receptor binding profile is distinct from
that of its structural relative, m-synephrine (phenylephrine), and endogenous catecholamines,
resulting in a different pharmacological and safety profile.[5] The (R)-enantiomer is generally
more potent than the (S)-enantiomer at adrenergic receptors.[1]

Receptor Binding Profile

(R)-synephrine exhibits a notable preference for a-adrenergic receptors over 3-receptors.[2]
Its affinity, however, is significantly lower than that of classical agonists like norepinephrine.[5]

e ai-Adrenoceptors: (R)-synephrine acts as a partial agonist at ai-adrenoceptors.[6][7]
Studies using human aia-receptors expressed in HEK293 cells showed that racemic
synephrine produced a maximal response at 100 uM, which was approximately 55% of the
maximum response of phenylephrine.[5][6] This interaction is thought to mediate its
vasoconstrictive effects.[8]
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e o2-Adrenoceptors: It demonstrates low binding affinity for az-adrenoceptors and acts as an
antagonist at aza and azc¢ subtypes.[2][6]

e [(-Adrenoceptors: The potency of (R)-synephrine at 3-adrenoceptors (1, B2, and Bs3) is
much lower than at a-receptors.[1][2] While some effects, such as those on lipolysis, are
attributed to weak [3s-adrenoceptor agonism, its overall impact on B1/B2-receptors, which
mediate cardiac stimulation, is minimal at typical concentrations.[9]

o Other Receptors: Weak activity has also been reported at serotonin (5-HT) receptors and
trace amine-associated receptor 1 (TAAR1).[2][7]

The low binding affinity for a1, 1, and B2 adrenoceptors explains the observed lack of
significant cardiovascular effects (e.g., increased heart rate or blood pressure) at standard oral
doses.[5]

Signaling Pathways

The pharmacological effects of (R)-synephrine are initiated by the activation of G protein-
coupled receptors (GPCRs), leading to downstream intracellular signaling cascades.

a1-Adrenergic Receptor Signaling: As a partial agonist, (R)-synephrine's binding to a:-
adrenoceptors primarily activates the Gq alpha subunit. This initiates the phospholipase C
(PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers the release of intracellular
calcium (Ca?*) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
This cascade is fundamental to smooth muscle contraction.
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Figure 1. Simplified ai-Adrenergic Gq Signaling Pathway.

Other Signaling Pathways: Research has also implicated (R)-synephrine in the modulation of
other signaling pathways, including the inhibition of the STAT6 pathway in the context of
inflammation and the activation of the Akt/GSK3[3 pathway related to anti-adipogenic effects.
[10][11] In some cellular models, it has been shown to suppress p38 MAPK and NF-kB
signaling.[12]

Experimental Methodologies

Evaluating the pharmacological profile of (R)-synephrine involves a variety of in vitro assays.
Receptor binding and functional assays are crucial for determining affinity, potency, and
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efficacy.

Radioligand Receptor Binding Assay Protocol

A competitive radioligand binding assay is a standard method to determine the affinity (Ki) of a
test compound for a specific receptor. The protocol involves measuring the displacement of a
high-affinity radiolabeled ligand by increasing concentrations of the unlabeled test compound,
(R)-synephrine.

General Methodology:

 Membrane Preparation: Cell membranes are prepared from cell lines engineered to express
a high density of the target receptor (e.g., HEK293 cells expressing human o1a-
adrenoceptors).[6]

e Assay Incubation: Membranes are incubated in a buffered solution with a fixed concentration
of a suitable radioligand (e.qg., [3H]-prazosin for ai-receptors) and varying concentrations of
unlabeled (R)-synephrine.

o Separation: The reaction is terminated, and receptor-bound radioligand is separated from the
free radioligand, typically via rapid vacuum filtration through glass fiber filters.

o Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is
quantified using liquid scintillation counting.

o Data Analysis: The data are plotted as the percentage of specific binding versus the log
concentration of (R)-synephrine. A sigmoidal competition curve is fitted to the data to
determine the ICso value (the concentration of (R)-synephrine that inhibits 50% of specific
radioligand binding). The ICso is then converted to an affinity constant (Ki) using the Cheng-
Prusoff equation.
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Figure 2. General Workflow for a Competitive Radioligand Binding Assay.

ADME and Toxicology Profile
Absorption, Distribution, Metabolism, and Excretion
(ADME)
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Limited data is available on the specific ADME profile of (R)-synephrine. Studies in mice have
shown that it can cross the blood-brain barrier.[7] The primary route of metabolism for
sympathomimetic amines involves monoamine oxidase (MAO) and catechol-O-
methyltransferase (COMT), although synephrine's stability against these enzymes may differ
from endogenous catecholamines.

Toxicology

The acute toxicity of synephrine is considered low.[2] In animal studies, the maximum tolerated
subcutaneous doses were 300 mg/kg in mice and 400 mg/kg in rats and guinea pigs.[2]
Subchronic oral administration in mice did not result in significant biochemical or hematological
alterations.[2] The main safety concerns have been related to potential cardiovascular effects,
but as detailed in the pharmacology section, the receptor binding profile of (R)-synephrine
suggests a low risk for such events at typical doses compared to other sympathomimetic
amines like ephedrine or m-synephrine (phenylephrine).[5][13]

Conclusion

(R)-synephrine is a well-characterized protoalkaloid with a distinct pharmacological profile
centered on its activity as a low-potency, partial agonist of az-adrenergic receptors. Its chemical
structure, featuring a chiral center at the benzylic carbon, is key to its biological activity. While it
shares a structural backbone with more potent sympathomimetics, its specific receptor affinities
result in a different and more favorable safety profile, particularly concerning cardiovascular
effects. The methodologies outlined provide a framework for its continued investigation, which
is essential for fully elucidating its therapeutic potential and mechanism of action for drug
development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1236403?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12078783/
https://en.wikipedia.org/wiki/Synephrine
https://en.wikipedia.org/wiki/Synephrine
https://en.wikipedia.org/wiki/Synephrine
https://www.benchchem.com/product/b1236403?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3166186/
https://www.rivm.nl/bibliotheek/rapporten/2017-0069.pdf
https://www.benchchem.com/product/b1236403?utm_src=pdf-body
https://www.benchchem.com/product/b1236403?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10744207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10744207/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 2. Synephrine - Wikipedia [en.wikipedia.org]
¢ 3. Showing Compound (R)-Synephrine (FDB000709) - FooDB [foodb.ca]
e 4. medchemexpress.com [medchemexpress.com]

e 5. AReview of the Receptor-Binding Properties of p-Synephrine as Related to Its
Pharmacological Effects - PMC [pmc.ncbi.nim.nih.gov]

» 6. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 7. p-Synephrine: an overview of physicochemical properties, toxicity, biological and
pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

e 8. Cas 94-07-5,Synephrine | lookchem [lookchem.com]
e 9. researchgate.net [researchgate.net]
e 10. mdpi.com [mdpi.com]

e 11. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3[3 signaling
pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

e 12. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated
RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - Food &
Function (RSC Publishing) [pubs.rsc.org]

e 13. rivm.nl [rivm.nl]

 To cite this document: BenchChem. [(R)-synephrine chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236403#r-synephrine-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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